molecular formula C9H10O3.Na<br>C9H10NaO3 B1324501 Sodium ethylparaben CAS No. 35285-68-8

Sodium ethylparaben

Cat. No.: B1324501
CAS No.: 35285-68-8
M. Wt: 189.16 g/mol
InChI Key: HLEKLAHSVAPCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylparaben sodium, also known as sodium ethyl para-hydroxybenzoate, is the sodium salt of ethylparaben. Ethylparaben is an ethyl ester of para-hydroxybenzoic acid. This compound is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antifungal and antibacterial properties .

Preparation Methods

Ethylparaben sodium is synthesized through the esterification of para-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction produces ethylparaben, which is then neutralized with sodium hydroxide to form ethylparaben sodium . Industrial production methods typically involve large-scale esterification and neutralization processes to ensure high yield and purity.

Chemical Reactions Analysis

Ethylparaben sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include water, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. Major products formed include para-hydroxybenzoic acid and its derivatives .

Scientific Research Applications

Ethylparaben sodium is extensively used in scientific research due to its preservative properties. Some applications include:

Mechanism of Action

Ethylparaben sodium exerts its preservative effects by disrupting the cell membrane of microorganisms, leading to the leakage of cellular contents and inhibition of essential enzymatic processes. It interferes with membrane transport processes and inhibits the synthesis of DNA, RNA, and key enzymes such as ATPases and phosphotransferases .

Comparison with Similar Compounds

Ethylparaben sodium is part of the paraben family, which includes compounds like methylparaben, propylparaben, and butylparaben. Compared to its counterparts:

Ethylparaben sodium is unique due to its balanced lipophilicity and effectiveness, making it a versatile preservative in various applications.

Properties

CAS No.

35285-68-8

Molecular Formula

C9H10O3.Na
C9H10NaO3

Molecular Weight

189.16 g/mol

IUPAC Name

sodium;4-ethoxycarbonylphenolate

InChI

InChI=1S/C9H10O3.Na/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3;

InChI Key

HLEKLAHSVAPCPF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)[O-].[Na+]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)O.[Na]

melting_point

ofp-hydroxybenzoic acid derived from the sample is 213 °C to 217 °C

35285-68-8

physical_description

White, crystalline hygroscopic powder

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium ethylparaben
Reactant of Route 2
Reactant of Route 2
Sodium ethylparaben
Reactant of Route 3
Reactant of Route 3
Sodium ethylparaben
Reactant of Route 4
Reactant of Route 4
Sodium ethylparaben
Reactant of Route 5
Reactant of Route 5
Sodium ethylparaben
Reactant of Route 6
Reactant of Route 6
Sodium ethylparaben

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.